![molecular formula C14H14ClF3N4O2S B2681837 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034577-12-1](/img/structure/B2681837.png)
1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Description
1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C14H14ClF3N4O2S and its molecular weight is 394.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of sulfonyl piperidine exhibit significant antimicrobial properties. For instance, a study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and tested them against bacterial and fungal pathogens of tomato plants. These compounds showed potent antimicrobial activities, suggesting their potential in agricultural applications to protect crops against pathogens (Vinaya et al., 2009).
Bioconjugation and Chelation
The sulfomethylation of piperazine and polyazamacrocycles has been investigated for creating mixed-side-chain macrocyclic chelates. This approach provides a novel route to develop metal-free thiophiles for activating both armed and disarmed thioglycosides, suggesting applications in bioconjugation and chelation therapy for metal poisoning or as contrast agents in medical imaging (van Westrenen & Sherry, 1992).
Diabetes Management
S-substituted derivatives of 1,2,4-triazol-3-thiol, incorporating structures similar to the queried compound, have shown potent inhibitory activities against α-glucosidase enzyme, which is crucial for managing type II diabetes. These findings suggest potential applications in developing new therapeutic agents for diabetes management (ur-Rehman et al., 2018).
Organic Synthesis and Heterocyclic Chemistry
Derivatives of sulfonyl piperidine have been explored for their utility in synthesizing biologically active O-substituted derivatives. These compounds have been investigated for their biological activity against enzymes like lipoxygenase and acetylcholinesterase, indicating their potential in drug discovery and development (Khalid et al., 2013).
Reagents in Organic Chemistry
The combination of benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a powerful, metal-free thiophile for activating thioglycosides. This has implications in synthetic organic chemistry, particularly in glycosylation reactions for the synthesis of complex carbohydrates (Crich & Smith, 2001).
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S/c15-13-2-1-11(9-12(13)14(16,17)18)25(23,24)21-7-3-10(4-8-21)22-19-5-6-20-22/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFRAHAKSOIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
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